molecular formula C17H10F2N4O2 B11199366 3-(3-Fluorophenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole

3-(3-Fluorophenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole

Cat. No.: B11199366
M. Wt: 340.28 g/mol
InChI Key: PASFFHYHXPYWBK-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole is a complex organic compound characterized by the presence of fluorophenyl and oxadiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole rings and the introduction of fluorophenyl groups. Common reagents used in these reactions include hydrazine derivatives, carboxylic acids, and fluorinated aromatic compounds. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as sulfuric acid or phosphoric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce oxadiazole rings to amines or other derivatives.

    Substitution: This reaction can replace fluorine atoms with other substituents, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

3-(3-Fluorophenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl and oxadiazole groups allow it to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **1-(4-Fluorophenyl)-3-(3-pyridinyl)-1H-pyrazol-4-yl)methanol
  • **3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methanol
  • **1-(3-Fluorophenyl)-4-(methyl-d3)piperazine
  • **3-((4-Fluorophenyl)sulfonyl)-1-(4-methoxyphenyl)-1-propanone

Uniqueness

Compared to these similar compounds, 3-(3-Fluorophenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole stands out due to its dual oxadiazole rings and the presence of fluorophenyl groups. These structural features confer unique chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H10F2N4O2

Molecular Weight

340.28 g/mol

IUPAC Name

2-(4-fluorophenyl)-5-[[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole

InChI

InChI=1S/C17H10F2N4O2/c18-12-6-4-10(5-7-12)17-22-21-15(24-17)9-14-20-16(23-25-14)11-2-1-3-13(19)8-11/h1-8H,9H2

InChI Key

PASFFHYHXPYWBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NOC(=N2)CC3=NN=C(O3)C4=CC=C(C=C4)F

Origin of Product

United States

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